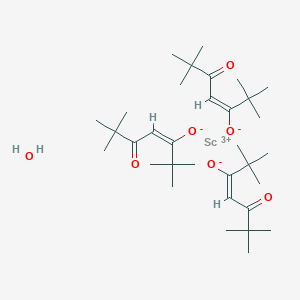
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluoro-3-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, arylboronic acids (for Suzuki-Miyaura), alkenes (for Heck), and bases (e.g., potassium phosphate).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.
Major Products
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,5-difluoro-3-(difluoromethoxy)benzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms biaryl linkages through palladium-catalyzed cross-coupling processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethoxy group.
1,4-Dibromo-2,3-difluorobenzene: Similar structure with different fluorine substitution pattern.
1,4-Dibromo-3-(difluoromethoxy)benzene: Similar structure but lacks the 2,5-difluoro substitution.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and difluoro groups, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Propiedades
Fórmula molecular |
C7H2Br2F4O |
|---|---|
Peso molecular |
337.89 g/mol |
Nombre IUPAC |
1,4-dibromo-3-(difluoromethoxy)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4O/c8-2-1-3(10)4(9)6(5(2)11)14-7(12)13/h1,7H |
Clave InChI |
FGXZUZRVCKKFBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)OC(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


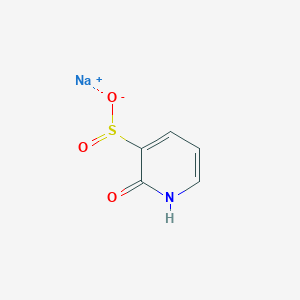

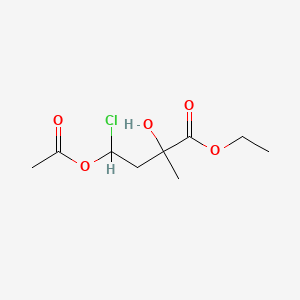
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

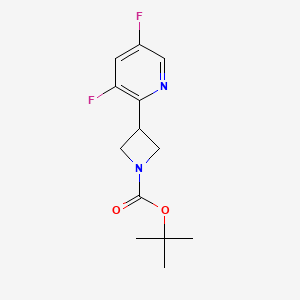
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
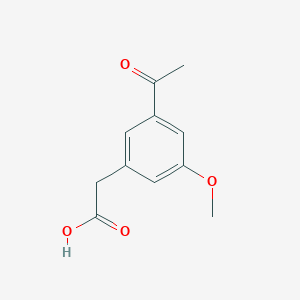
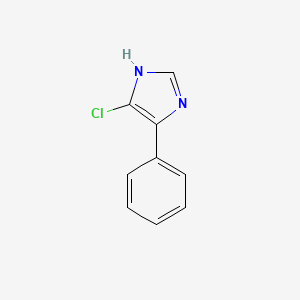

![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
